Isononylphenol

Overview

Description

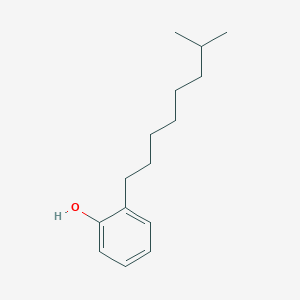

Isononylphenol is an organic compound belonging to the family of alkylphenols. It is a derivative of phenol with a branched nonyl group attached to the phenol ring. This compound is known for its use in various industrial applications, particularly as an intermediate in the production of surfactants and other chemical products .

Mechanism of Action

Target of Action

Isononylphenol is primarily known as an endocrine-disrupting chemical . It has been found to interact with the endocrine system, specifically by mimicking the hormone estrogen . This means that its primary targets are estrogen receptors in various cells throughout the body .

Mode of Action

As an estrogen mimic, this compound binds to estrogen receptors, triggering a response similar to that caused by the natural hormone . This can lead to a variety of changes within the cell, depending on the specific functions of the estrogen-responsive genes in that cell .

Biochemical Pathways

The biochemical pathways affected by this compound are those typically influenced by estrogen. These can include pathways involved in cell growth and differentiation, reproduction, and various metabolic processes . The exact effects can vary widely depending on the specific cell type and the presence of other signaling molecules .

Pharmacokinetics

It is known that this compound is moderately soluble in water , which can influence its bioavailability and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action can be diverse, given its role as an endocrine disruptor. Potential effects include changes in cell growth and differentiation, reproductive effects, and potential toxic effects on various organ systems . For example, it has been found to have toxic effects on aquatic organisms, including acute toxic effects, growth and development effects, estrogenic effect and reproductive effects, neurotoxicity, liver toxicity, and immunotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its prevalence in the environment and its potential role as an endocrine disruptor and xenoestrogen have attracted attention due to its ability to act with estrogen-like activity . The estrogenicity and biodegradation of this compound heavily depend on the branching of the nonyl sidechain .

Biochemical Analysis

Biochemical Properties

Isononylphenol is known to interact with various enzymes, proteins, and other biomolecules. It is a typical endocrine-disrupting chemical that exhibits estrogenic effects . This means it can mimic or interfere with the function of the hormone estrogen in an organism, potentially disrupting normal hormonal balance.

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It has been found to be toxic to organisms and can cause a range of toxic effects, including acute toxic effects, growth and development effects, estrogenic effect and reproductive effects, neurotoxicity, liver toxicity, and immunotoxicity . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to estrogen receptors, mimicking the effects of natural estrogens and disrupting normal hormonal function . This can lead to changes in gene expression and can affect the activity of various enzymes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is known to be persistent in environmental areas and bio-accumulative in biotas . This suggests that it may have long-term effects on cellular function in both in vitro and in vivo studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a product of the degradation of nonylphenol ethoxylates, which are used in many industrial applications . The metabolic pathways involved in its degradation are thought to involve glucuronide and sulfate conjugation .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It enters the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, groundwater discharge from air, soil, water, and agricultural sources

Preparation Methods

Synthetic Routes and Reaction Conditions

Isononylphenol is typically synthesized through the acid-catalyzed alkylation of phenol with isononene. The reaction involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the alkylation process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation reactors where phenol and isononene are combined in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired this compound from other by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Isononylphenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Isononylphenol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of surfactants and other chemical products.

Biology: Studied for its potential effects on biological systems, particularly its endocrine-disrupting properties.

Medicine: Investigated for its potential use in drug delivery systems and other medical applications.

Industry: Utilized in the production of detergents, emulsifiers, and other industrial products .

Comparison with Similar Compounds

Similar Compounds

Nonylphenol: A closely related compound with a linear or branched nonyl group attached to the phenol ring.

Octylphenol: Another alkylphenol with an octyl group instead of a nonyl group.

Dodecylphenol: An alkylphenol with a longer dodecyl group

Uniqueness of Isononylphenol

This compound is unique due to its specific branched nonyl structure, which imparts distinct physicochemical properties compared to its linear counterparts. This branching can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific industrial and research applications .

Properties

IUPAC Name |

2-(7-methyloctyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12-15(14)16/h7-8,11-13,16H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVAZDQMPUOHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950626 | |

| Record name | 2-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27938-31-4, 11066-49-2 | |

| Record name | o-Isononylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-isononylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

A: Isononylphenol has the molecular formula C15H24O and a molecular weight of 220.3 g/mol. []

A: Researchers have used spectroscopic techniques like nuclear magnetic resonance (NMR) to investigate the structure and dynamics of this compound ethoxylates in solution. [, , , ] Additionally, a study employed spectroscopic analysis to examine the structure of the barium salt of p-isononylphenol sulfide. []

A: Studies have shown that temperature significantly impacts the viscosity, stability, and microstructure of water-in-biodiesel microemulsions stabilized by polyethylene glycol ester of this compound and 2-ethylhexanol. [] Additionally, temperature influences the self-diffusion coefficients and cloud point of mixed micelles of oxyethylated isononylphenols in aqueous solutions. []

A: this compound ethoxylates are nonionic surfactants that form micelles in aqueous solutions. The size and properties of these micelles vary depending on factors like the degree of ethoxylation, concentration, temperature, and presence of electrolytes. [, , , , , , ]

A: Oxyethylated isononylphenols can extract phenol from aqueous solutions, particularly near their cloud point. This property has been investigated using NMR spectroscopy and dynamic light scattering techniques. []

ANone: Research has explored the adsorption of this compound ethoxylates on various surfaces, including:

- Silica gel: Adsorption isotherms and heat of adsorption have been studied for ethoxylated this compound from n-decane and water onto silica gel. The results suggest a mechanism involving hydrogen bond formation between the ethoxy groups and silanol groups on the silica surface. [, ]

- Carbon nanotubes: Adsorption of this compound ethoxylates with varying degrees of ethoxylation onto single-walled and multi-walled carbon nanotubes has been investigated. The findings indicate that the adsorption behavior is influenced by the degree of ethoxylation and suggests a dominant role for hydrophobic interactions in the adsorption process. [, ]

A: this compound and its ethoxylates are known endocrine disruptors that can negatively impact aquatic life and potentially human health. [, ]

A: Studies have examined the oxidative destruction of this compound ethoxylate [], the influence of various factors on the chemical decomposition of these compounds [], and the kinetics of oxidation under the action of hydrogen peroxide in the presence of inorganic salts [].

ANone: this compound can undergo various chemical modifications, including:

- Sulfo- and aminomethylation: These reactions have been explored for the synthesis of active components in corrosion inhibitors. [, ]

- Carboxymethylation: Researchers have investigated the impact of carboxymethylation on the properties of this compound ethoxylates, including their dielectric behavior [, ] and phase behavior in surfactant-water-hydrocarbon systems. []

ANone: Several analytical techniques are employed to characterize and quantify this compound and its derivatives:

- Spectroscopic methods: NMR spectroscopy [, , , , , ] and UV-Vis spectroscopy [] are used to analyze the structure, dynamics, and concentration of these compounds.

- Other methods: Dynamic light scattering (DLS) [, , , ] helps determine the size of micelles and aggregates, while viscosimetry [, ] measures the viscosity of solutions containing these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.